molecular formula C13H12O4 B3003591 5-[(2-Methylphenoxy)methyl]-2-furoic acid CAS No. 832739-12-5

5-[(2-Methylphenoxy)methyl]-2-furoic acid

Cat. No.: B3003591
CAS No.: 832739-12-5
M. Wt: 232.235
InChI Key: SXEJLPSZJYZFAO-UHFFFAOYSA-N
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Description

5-[(2-Methylphenoxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative featuring a 2-methylphenoxy methyl substituent at the 5-position of the furan ring. This compound belongs to a broader class of 2-furoic acid derivatives, which are characterized by their furan ring fused to a carboxylic acid group. The 2-methylphenoxy moiety introduces steric and electronic modifications that influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to simpler furoic acid analogs.

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-4-2-3-5-11(9)16-8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJLPSZJYZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-methylphenol with furoic acid derivatives. One common method is the nucleophilic aromatic substitution reaction, where 2-methylphenol reacts with a furoic acid derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

5-[(2-Methylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in binding interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-[(2-Methylphenoxy)methyl]-2-furoic acid, highlighting substituent variations and their biological implications:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Biological Activity/Findings References
This compound 2-Methylphenoxy methyl ~248.3 (calculated) Limited direct data; inferred metabolic effects based on structural analogs.
5-(Tetradecyloxy)-2-furoic acid (TOFA) Tetradecyloxy (C14H29O) 324.4 Potent inhibitor of acetyl-CoA carboxylase (ACC); reduces malonyl-CoA, inhibits fatty acid synthesis, and promotes β-oxidation. Used in cancer metabolism studies.
5-(2-Trifluoromethylphenyl)-2-furoic acid 2-Trifluoromethylphenyl 260.2 Strong inhibitor of E. coli methionine aminopeptidase (EcMetAP1; IC50 = 0.15 μM with Mn(II) cofactors). Enhanced activity with electron-withdrawing groups.
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid 2-Methylbenzyl sulfonyl methyl 294.3 Structural complexity increases potential for enzyme inhibition; sulfonyl groups enhance binding to catalytic sites.
5-(2-Methoxyphenyl)-2-furoic acid 2-Methoxyphenyl 218.2 Moderate MetAP1 inhibition; substitution at 2-position optimizes activity.

Key Comparative Insights

Substituent Effects on Enzyme Inhibition: Electron-Withdrawing Groups: Derivatives like 5-(2-trifluoromethylphenyl)-2-furoic acid exhibit superior inhibitory activity against MetAP1 compared to 5-(2-methylphenoxy)methyl analogs, likely due to enhanced electron-withdrawing effects improving enzyme active-site interactions . Alkyl vs. Aryl Substituents: TOFA’s long alkyl chain (tetradecyloxy) enables membrane permeability and ACC inhibition, whereas aromatic substituents (e.g., 2-methylphenoxy) may prioritize interactions with cytosolic targets like cytochrome P450 enzymes or nuclear receptors .

Metabolic Regulation: TOFA reduces malonyl-CoA levels by 60%, inhibiting fatty acid synthesis and promoting oxidation .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 5-(2-methoxyphenyl)-2-furoic acid) are more straightforward to synthesize compared to sulfonyl- or tetradecyloxy-containing analogs, which require multi-step functionalization .

Pharmacokinetic Considerations: The 2-methylphenoxy group in this compound may improve metabolic stability over TOFA’s alkyl chain, which is prone to β-oxidation in the liver .

Biological Activity

5-[(2-Methylphenoxy)methyl]-2-furoic acid is a compound of interest due to its unique chemical structure and potential biological activities. The compound consists of a furan ring and a phenoxy group, which contribute to its diverse interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O4C_{13}H_{12}O_4. Its structure features a furoic acid backbone with a 2-methylphenoxy substituent. This specific substitution pattern imparts distinct chemical properties that influence its biological activity.

PropertyDescription
Molecular FormulaC13H12O4C_{13}H_{12}O_4
Molecular Weight232.23 g/mol
Functional GroupsFuran ring, phenoxy group

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Interaction : The phenoxy group can interact with enzymes, modulating their activity. This interaction may influence metabolic pathways, particularly those involved in inflammation and cell proliferation.
  • Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to gene expression and cellular metabolism. For instance, it can decrease NF-kappa-B DNA-binding activity, inhibiting transcription from the IL6 promoter.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. These properties are crucial in mitigating oxidative stress within cells, potentially protecting against cellular damage.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests it may have therapeutic potential in conditions characterized by chronic inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Cytotoxicity

At higher concentrations, this compound has demonstrated cytotoxic effects on certain cancer cell lines. This suggests its potential as an anti-cancer agent; however, the dosage is critical, as lower concentrations may have minimal effects while higher doses can lead to significant cellular changes.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to apoptosis in a dose-dependent manner. These studies highlight the compound's potential as a chemotherapeutic agent.
  • Animal Model Research : Animal studies have demonstrated that administration of the compound affects metabolic processes significantly. For example, at elevated doses, it alters lipid metabolism and glucose homeostasis, indicating its role in metabolic regulation.
  • Comparative Analysis : When compared to similar compounds such as 5-[(3-Methylphenoxy)methyl]-2-furoic acid and 2-Methyl-4-chlorophenoxyacetic acid (MCPA), this compound exhibits unique properties that could be advantageous for specific therapeutic applications.

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